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Compound of Interest

Compound Name: 3-(Benzyloxy)-4-chlorophenol

CAS No.: 879094-90-3

Cat. No.: B2689758 Get Quote

Executive Summary
3-(Benzyloxy)-4-chlorophenol is a specialized halogenated phenolic ether used primarily as a

scaffold in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., antifungal

agents, kinase inhibitors). Its structure combines a reactive phenolic hydroxyl group, a lipophilic

benzyl ether moiety, and a para-chloro substituent. This unique substitution pattern imparts

specific stability characteristics—enhanced resistance to oxidative dimerization compared to

unsubstituted phenols, yet retaining sensitivity to acidic hydrolysis and hydrogenolysis.

This guide provides a structural analysis, predicted physicochemical properties, and a rigorous

experimental framework for stability testing, designed for researchers handling this compound

in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[1][2]
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Property Detail

Chemical Name 3-(Benzyloxy)-4-chlorophenol

CAS Number 879094-90-3

Molecular Formula C₁₃H₁₁ClO₂

Molecular Weight 234.68 g/mol

Structural Class Halogenated Phenolic Ether

SMILES Oc1ccc(Cl)c(OCc2ccccc2)c1

Structural Reactivity Map
The molecule features three distinct zones of reactivity that dictate its stability and handling

requirements:

Phenolic Hydroxyl (C1-OH): Acidic proton (

). Primary site for esterification, etherification, or oxidative coupling.

Benzyl Ether Linkage (C3-O-Bn): Stable under basic and oxidative conditions but susceptible

to cleavage via acid hydrolysis (strong acids) or catalytic hydrogenolysis (

).

Chloro Substituent (C4-Cl): Electron-withdrawing group that deactivates the ring towards

electrophilic attack but serves as a handle for metal-catalyzed cross-coupling (e.g., Suzuki-

Miyaura).

Physical Appearance & Properties
Observed & Predicted Properties
While specific empirical data for this CAS is often proprietary to custom synthesis batches,

structural analogs (e.g., 4-chlororesorcinol mono-ethers) provide a high-confidence predictive

window.

Physical State: Crystalline Solid.
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Color: White to off-white (high purity). May darken to pale yellow/beige upon oxidation or light

exposure.

Odor: Faint phenolic odor.

Solubility Profile:

High Solubility: DMSO, Methanol, Ethyl Acetate, Dichloromethane.

Low/Insoluble: Water (due to the lipophilic benzyl group and chloro-substitution).

Experimental Protocol: Melting Point Determination
To be performed upon receipt of new material to establish a purity baseline.

Preparation: Dry a small sample (5–10 mg) in a vacuum desiccator over

for 2 hours to remove trace solvent.

Loading: Pack the material into a capillary tube to a height of 2–3 mm.

Ramp: Heat rapidly to 80°C, then ramp at 1°C/min.

Expectation: Sharp melting transition (range < 2°C) indicates high purity. Broadening

suggests solvent occlusion or degradation.

Stability Profile & Degradation Pathways
Thermal & Photolytic Stability

Thermal: Generally stable up to ~150°C. Decomposition may occur near the boiling point or

under prolonged high heat, leading to ether cleavage.

Photolytic: Phenols are photosensitive. Prolonged exposure to UV/VIS light can induce

radical formation, leading to quinone-like colored impurities (yellowing).

Storage Requirement: Amber glass vials, stored in the dark.

Chemical Stability Matrix
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The benzyl ether moiety acts as a protecting group for the resorcinol core but introduces

specific sensitivities.

Condition Stability Prediction
Mechanism of Potential
Degradation

Neutral (pH 7) High
Stable to hydrolysis at ambient

temperature.

Basic (pH > 10) High

Phenol deprotonates to

phenolate; benzyl ether

remains intact.

Acidic (pH < 2) Low/Moderate

Susceptible to acid-catalyzed

ether hydrolysis (cleavage to

benzyl alcohol + 4-

chlororesorcinol).

Oxidative Moderate

Phenol group can oxidize to

quinones; Benzyl CH₂ is

susceptible to radical

oxidation.

Reductive Low

Benzyl ether cleaves rapidly

under catalytic hydrogenation (

).

Degradation Pathway Visualization
The following diagram illustrates the logical flow of degradation pathways based on

environmental stressors.
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Caption: Primary degradation pathways for 3-(Benzyloxy)-4-chlorophenol under chemical

stress.

Experimental Protocols
Forced Degradation Study (Stress Testing)
This protocol validates the stability-indicating capability of your analytical method.

Reagents: 0.1N HCl, 0.1N NaOH, 3%

. Concentration: 1 mg/mL in Acetonitrile/Water (50:50).

Acid Stress: Add 1 mL sample + 1 mL 0.1N HCl. Heat at 60°C for 4 hours. Target: Benzyl

ether hydrolysis.

Base Stress: Add 1 mL sample + 1 mL 0.1N NaOH. Heat at 60°C for 4 hours. Target:

Oxidative coupling (if air present).

Oxidative Stress: Add 1 mL sample + 1 mL 3%

. Store RT for 24 hours. Target: Ring oxidation.

Control: Sample stored at 4°C in dark.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2689758?utm_src=pdf-body-img
https://www.benchchem.com/product/b2689758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2689758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Analyze via HPLC-UV (254 nm). Degradation >20% in stress samples confirms the

pathway.

HPLC Method Parameters (Generic)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV 254 nm (aromatic ring) and 280 nm (phenol).

Stability Testing Workflow
Use this decision tree to determine the re-test interval for your inventory.
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Caption: Lifecycle management and stability testing workflow for 3-(Benzyloxy)-4-
chlorophenol.

Handling & Safety (PPE)
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer (like many

chlorophenols).

PPE: Nitrile gloves (double gloving recommended for solutions), safety goggles, and lab

coat. Handle in a fume hood to avoid dust inhalation.

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
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Synthesis Context:Biosynth Carbosynth. Product EKB09490. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Physical Characterization & Stability
Profile of 3-(Benzyloxy)-4-chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2689758#physical-appearance-and-stability-of-3-
benzyloxy-4-chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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